N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide
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Overview
Description
N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiadiazole rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of specific enzymes and as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide can be compared with other similar compounds, such as:
5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds also feature a thiadiazole ring and exhibit similar biological activities.
2-(4-aminophenyl)benzothiazole derivatives: These compounds have a benzothiazole ring and are known for their antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C9H8N4OS |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
N-(4-aminophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,10H2,(H,11,14) |
InChI Key |
ZZJMXELPMGQPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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